Benzyl(dodecyl)methylsulfanium chloride

CAS No.: 56912-64-2

Cat. No.: VC19573865

Molecular Formula: C20H35ClS

Molecular Weight: 343.0 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 56912-64-2 |

|---|---|

| Molecular Formula | C20H35ClS |

| Molecular Weight | 343.0 g/mol |

| IUPAC Name | benzyl-dodecyl-methylsulfanium;chloride |

| Standard InChI | InChI=1S/C20H35S.ClH/c1-3-4-5-6-7-8-9-10-11-15-18-21(2)19-20-16-13-12-14-17-20;/h12-14,16-17H,3-11,15,18-19H2,1-2H3;1H/q+1;/p-1 |

| Standard InChI Key | PKFHWYATRRWVSF-UHFFFAOYSA-M |

| Canonical SMILES | CCCCCCCCCCCC[S+](C)CC1=CC=CC=C1.[Cl-] |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

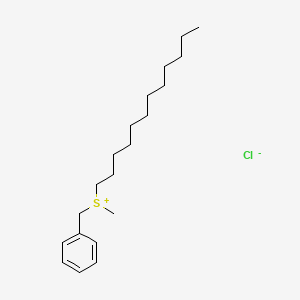

Benzyl(dodecyl)methylsulfanium chloride is systematically named benzyl-dodecyl-methylsulfanium chloride under IUPAC nomenclature . Its structure comprises:

-

A dodecyl chain () providing hydrophobic character.

-

A methyl group () and benzyl group () attached to a sulfur atom.

-

A chloride ion () balancing the positive charge on the sulfonium center.

The canonical SMILES representation is CCCCCCCCCCCC[S+](C)CC1=CC=CC=C1.[Cl-], and its InChIKey is PKFHWYATRRWVSF-UHFFFAOYSA-M.

Table 1: Key Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| CAS No. | 56912-64-2 | |

| Molecular Formula | ||

| Molecular Weight | 343.0 g/mol | |

| XLogP3 | 8.0 (estimated) | |

| Rotatable Bond Count | 13 | |

| Topological Polar Surface Area | 1 Ų |

Physicochemical Properties

Solubility and Stability

As a cationic surfactant, benzyl(dodecyl)methylsulfanium chloride is expected to exhibit:

-

High solubility in polar solvents (e.g., water, ethanol) due to ionic character .

-

Limited solubility in nonpolar media (e.g., hexane), attributed to the charged sulfonium center.

-

pH-dependent stability, with degradation likely under strongly alkaline conditions via Hoffman elimination .

Surface Activity and Critical Micelle Concentration (CMC)

While experimental CMC values are absent, analog QACs like benzalkonium chloride () exhibit CMCs of 0.1–1.0 mM . The longer dodecyl chain in benzyl(dodecyl)methylsulfanium chloride may lower its CMC, enhancing surfactant efficiency.

Applications and Functional Mechanisms

Biocidal Activity

Sulfonium salts disrupt microbial membranes via electrostatic interactions with negatively charged phospholipids, causing leakage of cellular contents . Compared to QACs like benzalkonium chloride, sulfonium compounds may offer broader pH tolerance due to sulfur’s lower electronegativity.

Table 2: Comparative Biocidal Efficacy*

Phase-Transfer Catalysis

The compound’s amphiphilic structure enables shuttling of reactants between immiscible phases in organic synthesis. For instance, it could facilitate nucleophilic substitutions by transferring anions (e.g., ) into organic phases.

Comparison with Quaternary Ammonium Compounds (QACs)

Structural and Functional Divergence

Replacing nitrogen with sulfur alters key properties:

| Property | Sulfonium Salts | QACs |

|---|---|---|

| Central Atom | Sulfur () | Nitrogen () |

| Bond Polarity | Lower electronegativity | Higher electronegativity |

| pH Stability | Stable in acidic conditions | Degrades at high pH |

| Biocidal Efficiency | Moderate | High |

Advantages of Sulfonium Salts

-

Reduced corrosivity toward metals compared to QACs.

-

Enhanced compatibility with anionic surfactants due to weaker charge density.

Future Research Directions

-

Empirical determination of CMC, antimicrobial efficacy, and toxicological endpoints.

-

Formulation studies for disinfectants or nanoemulsions.

-

Environmental impact assessments to evaluate biodegradability and ecotoxicity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume